3-Acetyl-4-phenyl-1H-quinolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11(19)15-16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-17(15)20/h2-10H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIFCFBKDKJCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320547 | |
| Record name | 3-acetyl-4-phenyl-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789481 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313273-62-0 | |
| Record name | 3-acetyl-4-phenyl-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Acetyl 4 Phenyl 1h Quinolin 2 One and Its Derivatives
Direct Synthesis Approaches to 3-Acetyl-4-phenyl-1H-quinolin-2-one
Direct synthesis of this compound often involves the formation of the quinolinone core with the acetyl and phenyl groups already in place or introduced in a one-pot fashion.
Cyclization Reactions
Cyclization reactions are a cornerstone of quinolinone synthesis. One conceptual approach involves the intramolecular cyclization of a suitably substituted aniline (B41778) derivative. For instance, the reaction of an N-phenylaminoacetophenone with a source of a one-carbon unit, such as formic acid, could theoretically lead to the formation of the quinolinone ring. This type of reaction relies on the formation of an amide followed by an acid-catalyzed intramolecular cyclization to form the heterocyclic ring.
General Strategies for Quinolinone Synthesis
A broad spectrum of synthetic methods has been established for the quinolinone framework, which can be adapted for the synthesis of this compound. These methods can be categorized into classical name reactions and modern catalytic techniques. nih.gov
Classical Reaction Methodologies
Several classical name reactions provide access to the quinolinone core structure. iipseries.orgnih.gov These methods often involve the condensation of anilines with various carbonyl compounds followed by cyclization. iipseries.org
Gould-Jacobs Reaction: This method involves the condensation of an aniline with an ethoxymethylenemalonic ester derivative. iipseries.orgwikipedia.org The initial reaction forms an anilidomethylenemalonic ester, which then undergoes thermal cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent hydrolysis and decarboxylation can provide the quinolin-4-one. While this method traditionally leads to 4-quinolones, modifications could potentially be explored to yield 2-quinolone isomers. High temperatures, often above 250°C, are typically required for the cyclization step. mdpi.comablelab.eu
Conrad-Limpach Synthesis: This reaction involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com The reaction conditions can be tuned to selectively produce either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures). wikipedia.orgquimicaorganica.org The formation of the 4-hydroxyquinoline (B1666331) is considered the kinetic product, while the 2-hydroxyquinoline (B72897) is the thermodynamic product. quimicaorganica.org The reaction proceeds through a Schiff base intermediate followed by cyclization. wikipedia.org
Biere-Seelen Synthesis: This approach starts with the Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate, forming an enaminoester. nih.govmun.ca This intermediate then undergoes cyclization in the presence of a strong base to form a quinolin-4-one diester. nih.gov
Dieckmann Condensation: While primarily known for forming five- or six-membered rings through intramolecular condensation of diesters, the principles of the Dieckmann condensation can be applied to the synthesis of heterocyclic systems. A suitably substituted diester could be cyclized to form a quinolinone ring.
Snieckus Reaction: This method provides a route to 3-substituted quinolin-4-ones. mdpi.com It involves the condensation of an anthranilic acid amide with a ketone to form an imine, which is then cyclized using a strong base like lithium diisopropylamide (LDA). mdpi.com
Camps Reaction: The Camps reaction is a versatile method for synthesizing both quinolin-2-ones and quinolin-4-ones through the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.comwikipedia.orgchem-station.com The regioselectivity of the cyclization, leading to either the 2-one or 4-one isomer, is dependent on the reaction conditions and the structure of the starting material. wikipedia.org
Table 1: Overview of Classical Quinolinone Synthesis Methods
| Reaction Name | Starting Materials | Key Features |
| Gould-Jacobs Reaction | Aniline, Ethoxymethylenemalonic ester | Thermal cyclization, typically yields 4-hydroxyquinolines. iipseries.orgwikipedia.org |
| Conrad-Limpach Synthesis | Aniline, β-ketoester | Temperature-dependent regioselectivity for 2- or 4-quinolones. wikipedia.orgjptcp.com |
| Biere-Seelen Synthesis | Methyl anthranilate, Dimethyl acetylenedicarboxylate | Michael addition followed by base-catalyzed cyclization. nih.govmun.ca |
| Dieckmann Condensation | Diester | Intramolecular condensation to form a cyclic β-keto ester. |
| Snieckus Reaction | Anthranilic acid amide, Ketone | Synthesis of 3-substituted quinolin-4-ones via an imine intermediate. mdpi.com |
| Camps Reaction | N-(2-acylaryl)amide | Base-catalyzed cyclization to form 2- or 4-quinolones. mdpi.comwikipedia.org |
Modern Catalytic Approaches
Modern synthetic chemistry has introduced a variety of catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance for the synthesis of quinolinones.
N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis: N-Heterocyclic carbenes have emerged as powerful organocatalysts for a range of transformations, including the synthesis of quinolinones. nih.govacs.orgresearchgate.net NHC-catalyzed reactions can proceed through various intermediates, such as α,β-unsaturated acyl azoliums, which can then undergo annulation with suitable partners to form the quinolinone ring system. nih.govacs.org For example, NHC-catalyzed annulation of modified enals with heterocyclic C-H acids has been reported to furnish quinolinone-fused lactams. nih.gov Ruthenium-NHC complexes have also been utilized for the asymmetric hydrogenation of 2-quinolones to produce chiral 3,4-dihydro-2-quinolones. nih.gov
Palladium-Catalyzed C-H Activation/C-C Bond Formation/Intramolecular Cyclization: Palladium catalysis has become an indispensable tool in organic synthesis. nih.gov Palladium-catalyzed C-H activation has enabled the direct functionalization of C-H bonds, providing a more atom-economical approach to complex molecules. mdpi.comrsc.org This strategy has been applied to the synthesis of quinolin-2-ones through intramolecular C-H alkenylation of N-phenylacrylamides. nih.gov The direct cross-coupling of quinoline-N-oxides with olefins, catalyzed by palladium acetate (B1210297) in the absence of an external ligand and oxidant, has also been achieved. acs.org Furthermore, palladium-catalyzed annulation of N-methoxy benzamides with allenoic acid esters provides a route to 3,4-substituted hydroisoquinolones. mdpi.com
Green Chemistry Principles in Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate reaction times and improve yields in many organic transformations, including the synthesis of quinolines. ablelab.eutandfonline.com For example, the Gould-Jacobs reaction can be performed under microwave conditions to significantly shorten the reaction time. ablelab.eu Solvent-free microwave-assisted synthesis of quinolines from 2-aminobenzophenones and ketones has also been reported. tandfonline.com
Solvent-Free Synthesis: Conducting reactions without a solvent, or in the presence of a minimal amount of a recyclable solvent, is a key principle of green chemistry. oup.comtandfonline.comresearchgate.net Several solvent-free methods for quinoline (B57606) synthesis have been developed, often utilizing solid-supported catalysts or neat reaction mixtures. oup.comresearchgate.netresearchgate.net For instance, the Friedländer synthesis of quinolines can be carried out under solvent-free conditions using tin(II) chloride dihydrate at room temperature. oup.com
Photocatalyst and Biocatalyst: The use of photocatalysts and biocatalysts in organic synthesis is a growing area of research. These catalysts can enable reactions to proceed under mild conditions, often with high selectivity. While specific examples for the direct synthesis of this compound are not prevalent, the broader field of quinolinone synthesis is exploring these catalytic systems.
Ultra-sonication-Mediated Synthesis: Ultrasound irradiation can enhance chemical reactivity through acoustic cavitation. researchgate.net This technique has been successfully applied to the synthesis of various quinoline derivatives, often leading to shorter reaction times and higher yields. nih.govnih.govmdpi.comresearchgate.net For example, a facile and catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones has been accomplished using ultrasound. nih.gov
Catalyst-Free Synthesis: The development of catalyst-free reactions is highly desirable from both an economic and environmental perspective. nih.govorganic-chemistry.orgacs.orgacs.orgelsevierpure.com Some quinoline syntheses can be achieved under catalyst-free conditions, for instance, through the [5 + 1] annulation of 2-methylquinolines with diynones. nih.gov The Friedländer reaction of 2-aminobenzaldehyde (B1207257) with various ketones has also been conducted in water without any catalyst. organic-chemistry.org
Green Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. The use of green solvents, such as water, ionic liquids, or supercritical fluids, is being increasingly explored for quinoline synthesis.
Table 2: Green Chemistry Approaches in Quinolinone Synthesis
| Approach | Key Feature | Example Application |
| Microwave-Assisted | Accelerated reaction times, improved yields. tandfonline.com | Gould-Jacobs reaction, solvent-free synthesis from 2-aminobenzophenones. ablelab.eutandfonline.com |
| Solvent-Free | Reduced waste, simplified workup. oup.comtandfonline.com | Friedländer synthesis using SnCl2·2H2O. oup.com |
| Ultra-sonication-Mediated | Enhanced reactivity through acoustic cavitation. researchgate.net | Catalyst-free synthesis of benzopyrano[4,3-b]quinolin-6-ones. nih.gov |
| Catalyst-Free | Avoids catalyst cost and potential contamination. nih.govorganic-chemistry.org | [5 + 1] annulation of 2-methylquinolines with diynones. nih.gov |
Derivatization Strategies Utilizing this compound as a Precursor
Once synthesized, this compound can serve as a versatile precursor for the synthesis of a wide range of derivatives. The presence of the acetyl group at the 3-position provides a reactive handle for various chemical transformations. For example, the acetyl group can undergo condensation reactions with aldehydes to form α,β-unsaturated ketones (chalcones), which can then be used in further cyclization reactions to build more complex heterocyclic systems. The ketone functionality can also be reduced to an alcohol or converted to other functional groups. The quinolinone ring itself can be subjected to various reactions, such as N-alkylation or halogenation, to further diversify the molecular scaffold.
Synthesis of Fused Heterocyclic Scaffolds
The reactivity of the 1,3-dicarbonyl system inherent in this compound and its derivatives makes it a valuable precursor for constructing fused heterocyclic rings. These reactions often involve condensation with binucleophilic reagents, leading to the formation of new five- or six-membered rings fused to the quinoline framework.
Pyrazolo[3,4-b]quinolines:
The synthesis of pyrazolo[3,4-b]quinolines can be achieved by reacting this compound with hydrazines. For instance, the reaction with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol (B145695) leads to the formation of the corresponding 1H-pyrazolo[3,4-b]quinoline derivative. electronicsandbooks.com Similarly, using phenylhydrazine (B124118) yields the 1-phenyl-pyrazolo[3,4-b]quinoline. electronicsandbooks.com The reaction proceeds through the initial formation of a hydrazone at the acetyl group, followed by an intramolecular cyclization and dehydration to afford the fused pyrazole (B372694) ring. The use of Lewis acids or microwave irradiation has been explored to improve reaction yields. nih.gov
Isoxazolo[4,5-c]quinolinones:
The reaction of 3-acetyl-4-hydroxyquinolin-2(1H)-one, a closely related derivative, with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate results in the formation of isoxazolo[4,5-c]quinolinone. researchgate.net This transformation involves the initial formation of an oxime at the acetyl group, which then undergoes intramolecular cyclization onto the C4-hydroxyl group, followed by dehydration.
Pyrimido[5,4-c]quinolinones:
The construction of the pyrimidine (B1678525) ring fused to the quinoline core can be accomplished by reacting 3-acetyl-4-hydroxyquinolin-2(1H)-one with various nitrogen-containing binucleophiles. researchgate.net For example, treatment with urea, thiourea, or guanidine (B92328) nitrate (B79036) in refluxing ethanol with a catalytic amount of sodium acetate yields the corresponding pyrimido[5,4-c]quinolinone derivatives. researchgate.net These reactions proceed via condensation of the amino group of the reagent with the acetyl carbonyl, followed by cyclization of the second nucleophilic group onto the C4-position of the quinoline ring.
Electrophilic and Nucleophilic Substitution Reactions
The quinoline ring system in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the core structure.
Electrophilic Substitution: The benzene (B151609) ring of the quinoline nucleus can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The presence of the electron-withdrawing acetyl group and the phenyl group can direct incoming electrophiles to specific positions.
Nucleophilic Substitution: The hydroxyl group in 4-hydroxyquinolin-2-one derivatives can be a leaving group in nucleophilic substitution reactions. For instance, the reaction of 3-acetyl-4-hydroxyquinolin-2(1H)-one with reagents like phosphorus oxychloride can introduce a chlorine atom at the C4 position, which can then be displaced by various nucleophiles.
Cycloaddition Reactions
While specific examples of cycloaddition reactions directly involving the double bond of the quinoline ring in this compound are not extensively documented, the acetyl group can participate in reactions that can be considered formal cycloadditions. For example, tandem Knoevenagel condensation–Michael addition of 1-methyl-3-acetyl-4-hydroxyquinolin-2(1H)-one with triethylamine (B128534) in benzene has been reported to yield a pyrano[3,2-c]quinolinone derivative. researchgate.net
Multi-component Reactions (e.g., One-pot modular synthesis)
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step. nih.govorganic-chemistry.org The synthesis of 1H-pyrazolo[3,4-b]quinolines, for example, can be achieved through a three-component reaction of an aniline, an aromatic aldehyde, and a pyrazolone (B3327878) derivative, sometimes catalyzed by L-proline. nih.govresearchgate.net While not a direct synthesis of this compound itself, these MCRs highlight a powerful strategy for accessing its derivatives and related heterocyclic systems. nih.gov One-pot syntheses of quinolin-4(1H)-one derivatives have also been developed, involving sequential Michael addition-elimination and palladium-catalyzed Buchwald-Hartwig amination reactions. organic-chemistry.org
Transformations of the Acetyl Moiety
The acetyl group at the C3 position is a key functional handle for a variety of chemical transformations.
Oxidation: The acetyl group can be oxidized to an α-keto acid. For instance, the selenium dioxide oxidation of 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one under Riley conditions affords the corresponding α-keto acid in high yield. researchgate.net
Deacetylation: The acetyl group can be removed through deacetylation. This is typically achieved by treating the 3-acetyl-4-hydroxyquinolin-2(1H)-one derivative with concentrated sulfuric acid to yield the corresponding 4-hydroxy-N-substituted-quinolin-2(1H)-one. researchgate.net
Functionalization of the Quinoline Nitrogen Atom
The nitrogen atom of the quinoline ring can be readily functionalized, most commonly through alkylation.
N-Methylation: N-methylation of 3-acetyl-4-hydroxyquinolin-2(1H)-one can be accomplished using methyl iodide in the presence of a base such as sodium hydride in tetrahydrofuran (B95107) (THF) or potassium carbonate in N,N-dimethylformamide (DMF). researchgate.net This reaction introduces a methyl group onto the quinoline nitrogen, which can influence the solubility and biological activity of the compound. The resulting N-methylated derivative can be further reacted, for example, with dimethyl sulfate (B86663) and anhydrous potassium carbonate in acetone (B3395972) to yield the corresponding 4-methoxyquinolin-2(1H)-one. researchgate.net
Spectroscopic and Structural Elucidation of 3 Acetyl 4 Phenyl 1h Quinolin 2 One and Derivatives
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules in solution. For 3-Acetyl-4-phenyl-1H-quinolin-2-one, both ¹H (proton) and ¹³C NMR provide critical data.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.
Aromatic Protons: The protons on the quinolinone ring system and the C4-phenyl group typically appear as a complex multiplet in the aromatic region (δ 7.0–8.5 ppm). rsc.org
NH Proton: The proton attached to the nitrogen atom (N-H) of the quinolinone ring is expected to appear as a broad singlet at a downfield chemical shift (often > δ 10 ppm), which is characteristic for amide protons. rsc.orgnih.gov
Acetyl Protons: The three equivalent protons of the acetyl group's methyl (CH₃) are expected to appear as a sharp singlet, typically in the region of δ 2.0–2.5 ppm. nih.gov
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.
Carbonyl Carbons: Two distinct carbonyl signals are expected at the low-field end of the spectrum (δ > 160 ppm): one for the amide C=O (C2) of the quinolinone ring and another for the acetyl C=O. rsc.org The amide carbonyl typically appears around δ 161 ppm. rsc.org
Aromatic and Vinylic Carbons: The carbons of the phenyl ring and the quinolinone core produce a series of signals in the δ 115–145 ppm range. rsc.org
Acetyl Carbon: The methyl carbon of the acetyl group is expected to appear at a high-field chemical shift, typically around δ 20-30 ppm. ipb.pt
The precise chemical shifts and coupling constants can be influenced by the solvent used for the analysis. ipb.pt Advanced 2D NMR techniques, such as COSY and HMQC/HSQC, can be used to definitively assign proton and carbon signals and confirm the connectivity of the entire molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| NH (Amide) | >10.0 (broad singlet) rsc.orgnih.gov | - |
| Aromatic CH | 7.0 - 8.5 (multiplet) rsc.org | 115 - 145 rsc.org |
| C=O (Amide) | - | ~161 rsc.org |
| C=O (Ketone) | - | >165 |
| CH₃ (Acetyl) | 2.0 - 2.5 (singlet) nih.gov | 20 - 30 ipb.pt |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show several characteristic absorption bands.
N-H Stretching: A moderate to sharp absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H group of the lactam (amide) ring. rsc.orgnih.gov
C=O Stretching: Two distinct and strong carbonyl absorption bands are anticipated. The amide carbonyl (lactam) of the quinolinone ring typically appears around 1650-1680 cm⁻¹. rsc.org The acetyl ketone carbonyl is expected at a slightly higher frequency, often in the 1690-1710 cm⁻¹ range. nih.gov
C=C Stretching: Aromatic C=C bond stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the acetyl group appears just below 3000 cm⁻¹. nih.gov
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | 3200 - 3400 rsc.orgnih.gov |
| Ketone | C=O Stretch | 1690 - 1710 nih.gov |
| Amide | C=O Stretch | 1650 - 1680 rsc.org |
| Aromatic | C=C Stretch | 1450 - 1600 |
| Aromatic | C-H Stretch | >3000 nih.gov |
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
For this compound (C₁₇H₁₃NO₂), the molecular weight is 263.29 g/mol . nih.govbiosynth.com In a mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 263 or 264, respectively.
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of the compound with extremely high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula, confirming that the observed mass corresponds to C₁₇H₁₃NO₂. rsc.org HRMS is a standard technique used to characterize newly synthesized quinolinone derivatives. acs.orgacs.org
Advanced Structural Analysis (e.g., X-ray Crystallography)
While spectroscopic methods provide information about connectivity, single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles.
For a close derivative, 3-Acetyl-6-chloro-4-phenyl-quinolin-2(1H)-one, an X-ray crystal structure has been reported. nih.gov The analysis revealed that the quinolinone ring system is nearly planar. The key conformational feature is the dihedral angle between the plane of the quinolinone system and the C4-phenyl ring, which was found to be approximately 65-70°. nih.gov This significant twist indicates that the two ring systems are not coplanar, likely due to steric hindrance. The acetyl group at the C3 position would also have a specific orientation relative to the quinolinone plane. This technique is routinely used to confirm the structures of complex heterocyclic products. acs.orgacs.org
Purity Assessment Methodologies (e.g., Thin Layer Chromatography (TLC))
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate components of a mixture and assess the purity of a compound. libretexts.orgyoutube.com It is a crucial tool during the synthesis and purification of organic compounds like this compound. rsc.orgnih.gov
The principle of TLC involves a stationary phase (a thin layer of an adsorbent like silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). orgchemboulder.com A spot of the compound is applied to the bottom of the plate, which is then placed in a chamber with the mobile phase. As the solvent moves up the plate by capillary action, it carries the compound with it. orgchemboulder.com
The distance the compound travels depends on its polarity relative to the polarity of the stationary and mobile phases. amazonaws.com A pure compound should ideally appear as a single, well-defined spot. The retention factor (Rf value), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system. youtube.com By comparing the Rf value of the synthesized product to that of a known standard or by observing a single spot, the purity of this compound can be effectively monitored. youtube.comorgchemboulder.com
Theoretical and Computational Investigations of 3 Acetyl 4 Phenyl 1h Quinolin 2 One
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as 3-Acetyl-4-phenyl-1H-quinolin-2-one, might interact with a protein target.
Ligand-Target Interaction Profiling
While specific ligand-target interaction profiling for this compound is not extensively detailed in available literature, the quinolone scaffold is well-known to interact with bacterial type II topoisomerases, particularly DNA gyrase. The interaction profile for quinolones typically involves the formation of a ternary complex with the enzyme and DNA. Key interactions often include the chelation of a magnesium ion (Mg²⁺), which is itself coordinated by water molecules, bridging the drug to specific amino acid residues within the enzyme's active site. For E. coli DNA gyrase, these residues are often Ser83 and Asp87. These interactions, facilitated by the keto-acid moiety at the C-3 and C-4 positions of the quinolone core, are crucial for inhibiting the enzyme's function.
Protein-Ligand Complex Modeling (e.g., E. coli DNA GyrB, CYP51ca)
E. coli DNA GyrB: The bacterial DNA gyrase is a validated target for many antibacterial agents. It is a tetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂). The GyrB subunit houses the ATPase domain, which is essential for the energy-requiring process of DNA supercoiling. Computational modeling of quinolone derivatives with the ATP binding site of E. coli DNA GyrB has been a strategy to identify novel inhibitors. These studies help in visualizing the binding mode and understanding the forces stabilizing the protein-ligand complex. Although direct modeling of this compound is not prominently published, the general principle involves docking the ligand into the active site of GyrB (e.g., PDB ID: 6F86) to predict binding affinity and key interactions, such as hydrogen bonds and hydrophobic contacts with the surrounding amino acid residues.
CYP51ca: Cytochrome P450 51 (CYP51), a lanosterol (B1674476) 14α-demethylase, is a crucial enzyme in sterol biosynthesis and a primary target for antifungal agents. While quinolones are primarily investigated for antibacterial activity, the versatility of the scaffold allows for exploration against other targets. Currently, specific protein-ligand complex modeling studies of this compound with CYP51 from Candida albicans (CYP51ca) are not widely available in the scientific literature.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic and structural properties of molecules.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications
DFT methods are employed to determine the electronic structure of molecules, providing information about molecular geometries, vibrational frequencies, and energies. For quinolinone derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are used to optimize the molecular geometry to its lowest energy state. researchgate.netuobaghdad.edu.iq
Time-Dependent DFT (TD-DFT) is an extension used to study excited-state properties. It is applied to simulate electronic absorption spectra, predicting the absorption wavelengths (λmax) and oscillator strengths of electronic transitions. nih.gov For instance, TD-DFT calculations on related quinoline (B57606) chalcones have been used to understand their spectral features and the influence of different substituents and solvents on their absorption properties. researchgate.net
Electronic Structure and Reactivity Descriptors (e.g., Natural Bonding Orbital (NBO), Non-Linear Optical (NLO) properties, Electrophilicity)
Natural Bonding Orbital (NBO) Analysis: NBO analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concept of lone pairs and bonds. It is used to analyze charge distribution, hybridization, and donor-acceptor interactions within a molecule. nih.gov For a related quinolinone derivative, NBO analysis was used to understand orbital interactions and their effects on the molecule's structure and stability. nih.gov This analysis can reveal hyperconjugative interactions, such as the delocalization of electron density from a filled donor NBO to an empty acceptor NBO, which are key to understanding molecular stability and reactivity.
Non-Linear Optical (NLO) Properties: Molecules with significant NLO properties have applications in optoelectronics and photonics. DFT calculations are used to predict these properties by computing the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). Studies on various quinolinone and chalcone (B49325) derivatives have shown that they can possess remarkable NLO properties, indicated by large calculated hyperpolarizability values. researchgate.netlkouniv.ac.inresearchgate.net These properties are highly dependent on the molecular structure, the presence of donor-acceptor groups, and the extent of π-conjugation.
Electronic Structure and Reactivity Descriptors: DFT is also used to calculate global reactivity descriptors that help predict the chemical behavior of a molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key descriptors include:
Electronegativity (χ): The power of an atom or molecule to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of modification.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. uobaghdad.edu.iqnih.gov
High electrophilicity values suggest a molecule is a good electron acceptor. These parameters for related quinolin-2-one derivatives have been calculated to understand their reactivity and potential as corrosion inhibitors. researchgate.netuobaghdad.edu.iq
| Parameter | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -7.720 |
| LUMO Energy | ELUMO | -2.964 |
| Energy Gap | ΔE | 4.756 |
| Electronegativity | χ | 5.342 |
| Chemical Hardness | η | 2.378 |
| Electrophilicity Index | ω | 6.000 |
Energetic and Geometrical Optimization and Analysis
A fundamental step in computational chemistry is geometry optimization, where the algorithm seeks the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. DFT methods are highly effective for this purpose. researchgate.net The optimized structure provides a realistic 3D model of the molecule and serves as the foundation for all subsequent calculations, including vibrational frequency analysis (to confirm it is a true minimum), HOMO-LUMO analysis, and the calculation of reactivity descriptors. uobaghdad.edu.iq The distribution of HOMO and LUMO densities on the optimized structure can indicate the likely sites for electrophilic and nucleophilic attacks, respectively. uobaghdad.edu.iq
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis and functionalization of quinolinone scaffolds. While specific computational studies detailing the synthesis of this compound are not extensively documented in the provided literature, the mechanisms for analogous structures, such as the functionalization of 2-arylquinolin-4(1H)-ones, have been investigated. These studies provide a model for how computational pathways are explored.
For instance, a plausible mechanism has been proposed for the Ruthenium(II)-catalyzed C5 functionalization of 2-arylquinolin-4(1H)-ones based on control experiments. acs.orgacs.org Such catalytic processes are often investigated using Density Functional Theory (DFT) calculations to map out the energy landscape of the reaction. A proposed catalytic cycle typically involves several key steps:
Coordination: The catalyst, such as a Ru(II) complex, coordinates to the quinolinone substrate. In the case of 2-arylquinolin-4(1H)-ones, the oxo-group at C4 acts as a weakly coordinating directing group. acs.org
C-H Activation: The catalyst facilitates the cleavage of a specific C-H bond, often at the C5 position of the quinolinone ring, forming a metallacyclic intermediate.
Migratory Insertion: The coupling partner (e.g., an acrylate (B77674) or allyl alcohol) inserts into the metal-carbon bond of the intermediate. acs.orgacs.org
Reductive Elimination/β-Hydride Elimination: The final product is released from the metal center, and the catalyst is regenerated to complete the cycle.
Control experiments and computational modeling help to validate these proposed steps and determine the most energetically favorable pathway. For example, DFT calculations are used to explore the transition states and intermediates, providing insight into the regioselectivity and efficiency of the reaction. researchgate.net Similar computational approaches, involving methods like the restricted Hartree-Fock method and DFT, have been used to understand reaction mechanisms in related heterocyclic systems. nuph.edu.uaresearchgate.net
Tautomeric Equilibrium Analysis (e.g., 3-acetyl-4-hydroxyquinolin-2(1H)-one)
The structural and electronic properties of quinolinones are significantly influenced by tautomerism. The related compound, 3-acetyl-4-hydroxyquinolin-2(1H)-one, serves as an excellent example where this phenomenon has been investigated using computational methods. nih.gov This molecule can exist in multiple tautomeric forms due to the migration of protons among the oxygen and nitrogen atoms of the β,β′-tricarbonyl system. nih.gov
The study of 4-hydroxy-/4-oxo tautomerism in 3-substituted 2-methyl-quinolin-4(1H)-ones using quantum-chemical methods further confirms that the 4-oxo form is predominant in solution. nuph.edu.ua The significant difference between the calculated chemical shifts for the C4 carbon in the 4-oxo and 4-hydroxy isomers serves as a reliable criterion for assigning the dominant tautomeric form. nuph.edu.ua
Table 1: Possible Tautomeric Forms of 3-Acetyl-4-hydroxyquinolin-2(1H)-one This table is interactive. Click on headers to sort.
| Tautomer Label | Structural Description | Key Features |
|---|---|---|
| A | 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Keto-enol form with hydroxyl at C4 and amide proton. |
| B | 3-(1-Hydroxyethylidene)-quinoline-2,4(1H,3H)-dione | Diketo form with an exocyclic enol. |
| C | 1,2-Dihydro-2,4-dihydroxy-3-vinylquinoline | Di-enol form with hydroxyl groups at C2 and C4. |
| D | 3-Acetyl-2-hydroxyquinolin-4(1H)-one | Keto-enol form with hydroxyl at C2. |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
In modern drug discovery, in silico ADMET profiling is a critical early-stage assessment to predict the pharmacokinetic and toxicological properties of a compound, thereby reducing the likelihood of late-stage clinical trial failures. nih.gov For quinolinone derivatives, various computational models and online tools are used to evaluate a suite of essential parameters. researchgate.netnih.govresearchgate.neteurekaselect.com
These predictive models analyze the chemical structure of a compound like this compound to estimate its behavior in the human body. Key properties evaluated include:
Absorption: Parameters like aqueous solubility and gastrointestinal (GI) absorption are predicted. researchgate.net Good solubility and high GI absorption are desirable for orally administered drugs.
Distribution: Lipophilicity, often expressed as logP, is a crucial factor that influences how a drug distributes in the body and crosses cell membranes. nih.gov The blood-brain barrier (BBB) penetration is another critical parameter, indicating whether the compound is likely to enter the central nervous system (CNS). researchgate.netresearchgate.net
Metabolism: Predictions can identify which cytochrome P450 (CYP450) enzymes are likely to metabolize the compound, which is important for understanding drug-drug interactions.
Excretion: While less commonly predicted with high accuracy, models can provide insights into the likely routes of elimination.
Toxicity: In silico tools screen for potential toxic liabilities. This includes flagging structural alerts for Pan-Assay Interference Compounds (PAINS) and predicting potential for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. nih.gov
Studies on various quinoline derivatives have shown that these compounds can possess promising pharmacokinetic characteristics and acceptable safety profiles, making them good candidates for further development. researchgate.netresearchgate.net The goal is to design molecules that fall within an acceptable range for these ADMET properties, often referred to as possessing "drug-likeness." researchgate.net
Table 2: Representative In Silico ADMET Profile for a Quinolinone-Class Compound This table is interactive. Click on headers to sort.
| Parameter | Description | Predicted Value/Range | Desirability |
|---|---|---|---|
| Molecular Weight (g/mol) | Mass of the molecule. | < 500 | Good |
| logP | Octanol-water partition coefficient; measure of lipophilicity. | 1.0 - 3.0 | Good |
| Aqueous Solubility (logS) | Logarithm of the molar solubility. | > -4.0 | Good |
| GI Absorption | Predicted gastrointestinal absorption level. | High | Good |
| BBB Permeation | Blood-Brain Barrier penetration. | Low / No | Good (for non-CNS targets) |
| CYP2D6 Inhibitor | Inhibition of a key metabolic enzyme. | No | Good |
| hERG Inhibition | Human Ether-à-go-go-Related Gene inhibition (cardiotoxicity risk). | Low / No | Good |
| Ames Mutagenicity | Potential to cause DNA mutations. | No | Good |
Structure Activity Relationship Sar Studies of 3 Acetyl 4 Phenyl 1h Quinolin 2 One Derivatives
Identification of Key Pharmacophoric Features for Biological Efficacy
The fundamental structure of 3-acetyl-4-phenyl-1H-quinolin-2-one serves as a versatile scaffold with significant potential for a wide range of biological activities. nih.gov The quinoline (B57606) ring, a nitrogen-containing heterocyclic aromatic molecule, is a common feature in many pharmacologically active compounds. nih.govresearchgate.net The core structure's efficacy is attributed to several key features: the quinolin-2-one nucleus, the acetyl group at the C-3 position, and the phenyl group at the C-4 position. The presence of the lactam function within the quinolin-2-one ring, the acetyl group, and the phenyl ring are considered critical for interaction with biological targets. The nitrogen atom and the carbonyl group of the quinolinone ring can act as hydrogen bond acceptors, while the NH group can be a hydrogen bond donor. These features, combined with the hydrophobic nature of the phenyl ring, create a pharmacophore with the potential to interact with various enzymes and receptors.
Impact of Substituent Modifications on Bioactivity Profiles
The biological activity of this compound derivatives can be significantly modulated by introducing various substituents at different positions of the quinoline ring system.
Modifications at the Quinoline Nitrogen Atom (N1)
Substitution at the N1 position of the quinoline ring has been shown to influence the biological activity of these derivatives. For instance, the introduction of small alkyl groups, such as a methyl group, can alter the compound's lipophilicity and steric properties, potentially leading to enhanced or diminished activity depending on the biological target. Studies have shown that N-substituted derivatives can exhibit different pharmacological profiles compared to their N-unsubstituted counterparts. nih.gov The ability to introduce various substituents at this position allows for the fine-tuning of the molecule's properties to optimize its interaction with specific biological targets.
Modifications at the C-3 Acetyl Group
The acetyl group at the C-3 position is a key functional group that can be modified to alter the electronic and steric properties of the molecule. The carbonyl group of the acetyl moiety can participate in hydrogen bonding, which is often a crucial interaction for biological activity. Research has explored the replacement of the acetyl group with other acyl moieties or its conversion into different functional groups. For example, the synthesis of 3-acylquinolines from enaminones has been reported. mdpi.com These modifications can significantly impact the compound's binding affinity and efficacy.
Modifications at the C-5 to C-8 Positions of the Quinoline Ring
Modifications on the benzo part of the quinoline ring (positions C-5, C-6, C-7, and C-8) provide another avenue for modulating biological activity. The introduction of various substituents, such as halogens, alkyl, or alkoxy groups, can influence the molecule's lipophilicity, electronic properties, and metabolic stability. For example, in studies of 8-hydroxyquinoline (B1678124) derivatives, substituents at the C-5 and C-7 positions have been shown to affect their activity as MMP inhibitors. nih.gov The strategic placement of substituents in these positions can lead to derivatives with improved potency and selectivity.
Design of Novel Quinolinone Analogs Based on SAR Principles
The knowledge gained from structure-activity relationship studies is instrumental in the rational design of new and more effective quinolinone analogs. By understanding which structural features are essential for activity and how different substituents influence efficacy, medicinal chemists can design novel compounds with enhanced pharmacological profiles. This approach involves the strategic combination of favorable structural motifs and substituents to optimize interactions with the desired biological target while minimizing off-target effects. The iterative process of design, synthesis, and biological evaluation, guided by SAR principles, is a powerful strategy for the discovery of new drug candidates based on the this compound scaffold.
Mechanistic Insights into the Biological Activity of 3 Acetyl 4 Phenyl 1h Quinolin 2 One Derivatives
Molecular Mechanisms Underlying Antimicrobial Action
The antimicrobial properties of quinolone-based compounds are often attributed to their ability to interfere with essential bacterial enzymes responsible for DNA replication and maintenance.
DNA Gyrase (GyrB) Inhibition: DNA gyrase is a type II topoisomerase crucial for bacterial survival, as it introduces negative supercoils into DNA, a process vital for DNA replication. nih.gov This enzyme is a validated target for antibacterial drug discovery. nih.gov The GyrB subunit of DNA gyrase possesses ATPase activity, which powers the enzyme's function. nih.gov Studies on related 4-hydroxy-2-quinolone-3-carboxamides have identified them as inhibitors of the S. aureus GyrB subunit. nih.gov The 4-hydroxy-2-quinolone fragment is considered essential for this inhibitory activity. nih.gov The mechanism involves competitive binding to the ATP-binding site on the GyrB subunit, which prevents the conformational changes necessary for DNA supercoiling and ultimately leads to a halt in bacterial replication and cell death. nih.gov Given the structural similarities, derivatives of 3-acetyl-4-phenyl-1H-quinolin-2-one are believed to operate via a similar mechanism, targeting the GyrB subunit to exert their antibacterial effects.
Topoisomerase II Denaturation: Eukaryotic topoisomerase II is the functional equivalent of bacterial DNA gyrase and plays a critical role in managing DNA topology during replication and transcription in higher organisms. nih.gov Certain chemical agents, known as topoisomerase II poisons, can convert this essential enzyme into a cellular toxin by stabilizing the transient double-strand breaks it creates. nih.govnih.gov Quinones, a class of compounds with some structural resemblance to the quinolinone core, have been shown to act as topoisomerase II poisons. nih.gov They are thought to function by cross-linking the N-terminal gate of the enzyme, which traps the DNA within the active site and prevents the re-ligation of the cleaved strands. nih.gov This action leads to an accumulation of DNA double-strand breaks, triggering cellular damage and apoptosis. While distinct, the quinolinone scaffold may engage in similar interactions, contributing to its observed cytotoxic effects in eukaryotic cells through the denaturation or poisoning of topoisomerase II.
Cellular Mechanisms of Antiproliferative and Anticancer Effects
The anticancer potential of this compound derivatives is multifaceted, involving the targeted induction of programmed cell death (apoptosis) in cancer cells through several interconnected cellular pathways.
Cytotoxicity against Cancer Cell Lines: A key indicator of anticancer potential is a compound's ability to inhibit the growth of cancer cells. Derivatives of quinolin-2-one have demonstrated significant antiproliferative activity against various human cancer cell lines. nih.gov Specifically, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which feature the core quinolinone structure, were tested for their growth inhibition (GI₅₀) capabilities. nih.gov The presence of a phenyl group was found to be important for this antiproliferative action. nih.gov Compounds with this feature exhibited potent activity, with GI₅₀ values in the nanomolar range, in some cases surpassing the efficacy of the reference drug erlotinib. nih.gov
| Compound | Description | GI₅₀ (nM) vs. A-594 | GI₅₀ (nM) vs. MCF-7 | GI₅₀ (nM) vs. HeLa | GI₅₀ (nM) vs. HepG2 |
|---|---|---|---|---|---|
| 3f | Scaffold B Derivative | 28 | 28 | 29 | 27 |
| 3g | Scaffold B Derivative | 27 | 26 | 26 | 25 |
| 3h | Scaffold B Derivative | 23 | 22 | 22 | 21 |
| 3i | Scaffold B Derivative | 31 | 31 | 32 | 30 |
| Erlotinib (Reference) | Standard Drug | 33 | 33 | 34 | 32 |
Apoptosis Induction and Caspase Activation: The primary mechanism for the observed cytotoxicity is the induction of apoptosis. nih.gov Apoptosis is a controlled form of cell death essential for eliminating damaged or cancerous cells. nih.gov This process is executed by a family of cysteine proteases known as caspases. nih.gov Caspase-3 is a critical executioner caspase that, once activated, cleaves various cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov
Studies have shown that potent quinolinone derivatives are effective activators of caspase-3. nih.gov In tests using the A-594 human epithelial cancer cell line, specific derivatives led to a dramatic increase in the levels of activated caspase-3 protein, confirming their role as inducers of the apoptotic cascade. nih.gov
| Compound | Caspase-3 Protein Level (pg/mL) | Fold Induction vs. Control |
|---|---|---|
| Control (Untreated) | 12 ± 1 | 1 |
| 3f | 524 ± 5 | ~44 |
| 3g | 587 ± 5 | ~49 |
| 3h | 715 ± 6 | ~60 |
| Staurosporine (Reference) | 897 ± 7 | ~75 |
Bcl-2 Down-regulation: The activation of caspases is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov This family includes both anti-apoptotic members (like Bcl-2 itself) that prevent cell death, and pro-apoptotic members (like Bax) that promote it. nih.gov The ratio of these proteins is a key determinant of a cell's fate. Anti-apoptotic Bcl-2 proteins function by preserving mitochondrial membrane integrity and preventing the release of apoptogenic factors. nih.gov
Effective anticancer agents often work by shifting this balance towards cell death. Research has demonstrated that active quinolinone derivatives induce apoptosis by modulating the levels of Bcl-2 family proteins. nih.gov Specifically, compounds 3g and 3h were shown to significantly down-regulate the expression of the anti-apoptotic Bcl-2 protein in A-594 cancer cells. nih.gov Concurrently, these same compounds caused a more than 30-fold induction of the pro-apoptotic Bax protein. nih.gov This dual action—decreasing the protector (Bcl-2) while increasing the executioner-enabler (Bax)—effectively dismantles the cell's defenses against apoptosis and commits it to a path of self-destruction. nih.gov
Antioxidant Activity Mechanisms
In addition to their antimicrobial and anticancer effects, derivatives of this compound also exhibit antioxidant properties. This activity is primarily based on their ability to neutralize harmful reactive oxygen species (ROS).
Free-radical Scavenging: Free radicals are highly reactive molecules that can cause oxidative damage to cells, contributing to various diseases. mdpi.com Antioxidants mitigate this damage by donating an electron or hydrogen atom to neutralize the free radical, thereby becoming a stable, non-reactive species themselves. scienceopen.com
The free-radical scavenging ability of quinolinone derivatives has been quantified using the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) assay. nih.gov DPPH is a stable free radical that loses its intense violet color when it accepts a hydrogen atom from an antioxidant. nih.gov The degree of color change is proportional to the scavenging activity of the compound. nih.gov Studies on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones demonstrated promising antioxidant activity, with the most potent compounds scavenging over 70% of DPPH radicals at a concentration of 10 µM. nih.gov This indicates that the quinolinone scaffold contributes to the molecule's capacity to directly neutralize free radicals, which may complement its other biological activities. nih.gov
| Compound | DPPH Radical Scavenging (%) at 10 µM |
|---|---|
| 3g | 70.6% |
| 3h | 73.5% |
| Trolox (Reference) | 77.6% |
Applications of 3 Acetyl 4 Phenyl 1h Quinolin 2 One and Its Derivatives Beyond Medicinal Chemistry
Chemical Research and Synthetic Building Blocks
In the realm of synthetic organic chemistry, 3-Acetyl-4-phenyl-1H-quinolin-2-one and its analogues serve as valuable synthetic intermediates, often referred to as building blocks. asischem.com These compounds provide a versatile platform for constructing more complex molecular architectures. The reactivity of the acetyl group and the quinolinone core allows for a variety of chemical transformations, making them key components in the synthesis of novel heterocyclic compounds. nih.govresearchgate.net
The development of new synthetic methodologies is a cornerstone of chemical research, and quinoline (B57606) synthesis, in particular, has been a subject of extensive study. researchgate.net The inherent reactivity of compounds like 3-acetyl-4-hydroxyquinolin-2-one, a close relative, showcases the potential for various chemical reactions, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions. nih.gov These reactions open pathways to a wide array of fused heterocyclic systems such as pyrazoles, imidazoles, and pyrimidines. nih.gov
Furthermore, the strategic functionalization of the quinolinone core is a subject of ongoing research. For instance, ruthenium-catalyzed reactions have been developed for the site-selective functionalization of 2-arylquinolin-4(1H)-ones, demonstrating the ability to introduce new chemical groups at specific positions on the molecule. acs.orgacs.org This level of control is crucial for designing molecules with tailored properties. The use of readily available starting materials like cyclohexanones in the synthesis of complex indole-fused pyran derivatives further highlights the innovative strategies being employed to build upon these foundational structures. acs.org
Material Science Applications
The unique chemical structure of this compound and its derivatives imparts them with interesting properties that are highly sought after in material science. researchgate.net
Dyes, Pigments, and Polymeric Materials
Quinolinone derivatives are recognized for their potential in the synthesis of dyes, pigments, and polymeric materials. nih.gov Their inherent structural features contribute to their chromophoric and fluorescent properties, which are fundamental to the development of new colorants and advanced materials.
Optical and Fluorescence Properties
The fluorescence of quinolinone-based compounds is a key area of investigation. nih.gov These molecules can absorb light at one wavelength and re-emit it at a longer wavelength, a phenomenon with numerous applications. For example, a derivative, 3-hydroxykynurenic acid, exhibits a strong fluorescence quantum yield. researchgate.net The study of these optical properties is essential for developing new materials for electronic and photonic devices.
UV Absorbers and Optical Brighteners
Optical brighteners, also known as fluorescent whitening agents, are compounds that absorb ultraviolet light and re-emit it in the blue region of the visible spectrum. wikipedia.orgchemicalbook.com This process can make materials appear whiter and brighter. obachemical.com While specific data on this compound as a commercial optical brightener is not prevalent, the general class of quinolinone derivatives, due to their fluorescent properties, holds potential in this area. nih.gov Optical brighteners are widely used in textiles, plastics, detergents, and coatings to enhance their appearance. performanceadditives.usjnogilvychem.com
Luminophores
Luminophores are substances that exhibit luminescence. The fluorescent nature of quinolinone derivatives places them in this category. nih.gov Research into new luminophores is driven by the need for advanced materials in areas such as lighting, displays, and sensors.
Agrochemical Applications
The 4(3H)-quinazolinone scaffold, a related heterocyclic system, has shown significant promise in the field of agrochemicals. nih.gov Derivatives of this structure have been investigated for a range of biological activities, including herbicidal, antifungal, antibacterial, and antiviral properties. nih.gov While direct research on the agrochemical applications of this compound is not extensively documented, the broader class of quinolinone derivatives has been screened for activities such as inhibiting photosynthesis in plants. nih.gov A series of substituted 4-hydroxy-1H-quinolin-2-one derivatives demonstrated moderate to high inhibitory effects on the photosynthetic activity of Spinacia oleracea L. (spinach). nih.gov This suggests a potential avenue for the development of new herbicides.
Herbicidal Activity
While direct studies on the herbicidal activity of this compound are not extensively documented, research into the broader class of quinoline and quinolinone derivatives has revealed promising potential for weed management. These compounds have been investigated for their ability to interfere with essential plant processes. For instance, certain quinoline derivatives have been found to inhibit the oxygen evolution rate in spinach chloroplasts, a key process in photosynthesis. sciforum.net
One area of investigation involves the design of quinoline derivatives as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a crucial enzyme in plants for pigment biosynthesis. Inhibition of this enzyme leads to bleaching of new growth and eventual plant death. Although specific data for this compound is not available, the general success of the quinoline scaffold in this area suggests a potential avenue for future research. nih.gov
Furthermore, quinazolinone-phenoxypropionate derivatives, which share a heterocyclic core with quinolinones, have shown excellent herbicidal activity against various grass weeds. mdpi.com These findings underscore the potential of the quinolinone framework as a basis for the development of new herbicidal agents. nih.govmdpi.com Some substituted amides of 5-hydroxy-2-methylquinoline-7-carboxylic acid have demonstrated activity comparable to or higher than the commercial herbicide DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea). sciforum.net
It has also been noted that quinoline derivatives can act as safeners, protecting cultivated plants from the harmful effects of herbicides. scribd.com This dual potential as both herbicides and safeners highlights the complex structure-activity relationships within this class of compounds.
Insecticidal Activity
The insecticidal properties of quinoline derivatives have been recognized, with research indicating their potential to control various insect pests. nih.govresearchgate.net While specific studies on this compound are limited, the broader class of quinoline compounds has been shown to be effective against pests such as the red palm weevil (Rhynchophorus ferrugineus). nih.gov
Research has demonstrated that modifications to the quinoline structure, such as the introduction of pyrazole (B372694) and pyrazine (B50134) moieties, can lead to moderate insecticidal activity. nih.gov In one study, certain chlorinated quinolines were the only derivatives active against the tested organisms. nih.gov Another study on benzo[h]quinoline (B1196314) derivatives reported significant larvicidal activity against Culex pipiens L. larvae, with all tested compounds surpassing the effectiveness of the conventional insecticide chlorpyrifos. nih.gov In silico docking analyses from this study suggested that these compounds may act as acetylcholinesterase (AChE) inhibitors, a common mode of action for insecticides. nih.gov
The development of new insecticides is crucial due to the increasing resistance of pests to existing treatments. The exploration of novel molecular scaffolds like quinolinone is therefore a significant area of research in agrochemicals. nih.gov
Industrial and Environmental Applications
Antioxidants for Lubricating Greases
The oxidative degradation of lubricating greases can lead to a decrease in performance and equipment failure. Antioxidant additives are therefore essential components of lubricant formulations. Derivatives of 4-hydroxy quinolinone have been investigated as effective antioxidants for lubricating greases. scirp.org
A study on the antioxidant efficiency of synthesized 4-hydroxy quinolinone derivatives in lithium lubricating grease demonstrated their ability to inhibit oxidative deterioration. The research highlighted that the presence of a hydroxyl group and an extended conjugated system within the quinolinone skeleton facilitates the delocalization of free radicals, thereby preventing oxidative chain reactions. scirp.org The efficiency of these derivatives is influenced by the nature of the substituents on the quinolinone core. For example, the presence of an electron-donating butyl group was found to enhance the antioxidant activity. scirp.org
The performance of these quinolinone derivatives was evaluated using standard ASTM tests, which measure the drop in oxygen pressure and the change in total acid number as indicators of oxidation. The results showed that the synthesized quinolinone compounds were successful in controlling the oxidative deterioration of the lubricating greases. scirp.org
Table 1: Antioxidant Performance of 4-Hydroxy Quinolinone Derivatives in Lubricating Grease
| Compound | Oxygen Pressure Drop (psi) after 100h | Total Acid Number (mg KOH/g) after 100h |
| Grease without additive | 12.5 | 3.2 |
| Comp. I | 6.0 | 1.5 |
| Comp. II | 8.5 | 2.1 |
| Comp. III | 4.5 | 1.1 |
| Data sourced from a study on 4-hydroxy quinolinone derivatives as antioxidants for lubricating grease. scirp.org |
Anticorrosion Agents
Quinoline and its derivatives have emerged as effective corrosion inhibitors for various metals and alloys in different corrosive environments. Their efficacy is attributed to the high electron density of the quinoline ring, which facilitates strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents. nih.gov
A recent review highlighted that derivatives of 3-acetyl-4-hydroxy-2-quinolinone are among the quinoline-based compounds with notable anticorrosion applications. nih.gov The presence of heteroatoms (nitrogen and oxygen) and the π-electron system in their structure allows for efficient interaction with the d-orbitals of metal atoms, leading to the formation of a stable, protective film.
The mechanism of corrosion inhibition by these compounds involves the blocking of active corrosion sites on the metal surface, thereby suppressing both anodic and cathodic reactions of the corrosion process. The specific structure of the derivative, including the nature and position of substituents, plays a crucial role in determining its inhibition efficiency.
Chemical pH Sensors
The unique photophysical properties of certain quinolinone derivatives make them suitable for applications as chemical sensors. A review on 3-acetyl-4-hydroxy-2-quinolinone derivatives has specifically pointed out their use as fluorescent chemical pH sensors. nih.gov
The fluorescence of these compounds can be sensitive to changes in the local environment, such as pH. This is often due to the presence of acidic and basic functional groups on the quinolinone scaffold, which can exist in different protonated or deprotonated states depending on the pH of the medium. The different electronic configurations of these states can lead to distinct fluorescence emission profiles, allowing for the ratiometric or intensiometric detection of pH.
The sensing mechanism typically involves a change in the intramolecular charge transfer (ICT) character upon protonation or deprotonation, which in turn modulates the fluorescence quantum yield and emission wavelength. This property allows for the development of sensitive and selective pH sensors for various analytical and bioanalytical applications.
Quality Control Markers
While this compound and its derivatives have shown potential in various applications, a comprehensive search of the available scientific literature did not yield specific information regarding their use as quality control markers in industrial processes. The use of a compound as a quality control marker typically requires it to be a stable, well-characterized substance that can be used as a reference standard for analytical methods such as chromatography (e.g., HPLC, GC) or spectroscopy. Although the subject compound is available as a reference standard for research purposes, its specific application as a marker for quality control in an industrial setting is not documented. biosynth.comachemblock.com
Future Research Directions
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
While classical methods like the Friedländer annulation provide a basis for synthesizing quinoline (B57606) scaffolds, future research should prioritize the development of more efficient, sustainable, and atom-economical routes to 3-Acetyl-4-phenyl-1H-quinolin-2-one and its derivatives. researchgate.net
Key areas for advancement include:
Transition-Metal-Free Catalysis: Exploring novel transition-metal-free protocols, such as those utilizing methanesulfonic acid (MSA) and sodium iodide (NaI) for the annulation of enaminones with anthranils, could offer a more environmentally benign and cost-effective synthetic strategy. mdpi.com
One-Pot, Multi-Component Reactions: Designing one-pot, three-component reactions can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. nih.gov An example is the synthesis of N-aryl sulfonamides using a magnetically recoverable nanocatalyst, which demonstrates a practical and sustainable approach. researchgate.net
Flow Chemistry: The application of continuous flow chemistry could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability of the synthesis of this compound.
Microwave-Assisted Synthesis: Investigating microwave-assisted organic synthesis (MAOS) could dramatically reduce reaction times and potentially improve yields compared to conventional heating methods.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Transition-Metal-Free Catalysis | Reduced cost, lower toxicity, environmental benefits. mdpi.com | Development of novel organocatalysts and reaction conditions. |
| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, time-saving. nih.gov | Identification of compatible starting materials and catalysts. |
| Flow Chemistry | Enhanced control, scalability, and safety. | Optimization of reactor design and reaction parameters. |
| Microwave-Assisted Synthesis | Rapid reaction times, potential for higher yields. | Screening of reaction conditions and solvent systems. |
Advanced Computational Approaches for Predictive Modeling and Rational Compound Design
Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel derivatives of this compound. Future research should leverage these approaches for predictive modeling and rational compound design.
Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models can help in understanding the relationship between the structural features of this compound derivatives and their biological activities. mdpi.com This can guide the design of new analogs with enhanced potency.
Molecular Docking: Molecular docking studies can be employed to predict the binding modes of this compound and its analogs with various biological targets, such as enzymes and receptors. nih.govnih.gov This can aid in identifying potential mechanisms of action and in the rational design of more potent inhibitors.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complexes, assessing the stability of the interactions predicted by molecular docking. nih.gov
Pharmacophore Modeling: Generating pharmacophore models based on the structural features of active quinolin-2-one derivatives can be used for virtual screening of large compound libraries to identify new hits with similar pharmacological profiles. mdpi.com
The following table outlines the application of various computational techniques in the study of this compound:
| Computational Technique | Application | Expected Outcome |
| 3D-QSAR | Predicting biological activity based on molecular structure. mdpi.com | Guidance for the design of more potent analogs. |
| Molecular Docking | Predicting binding affinity and orientation at a target site. nih.gov | Identification of key interactions and potential biological targets. |
| Molecular Dynamics Simulations | Assessing the stability of ligand-protein complexes over time. nih.gov | Validation of docking results and understanding of dynamic interactions. |
| Pharmacophore Modeling | Identifying essential structural features for biological activity. mdpi.com | Discovery of novel compounds through virtual screening. |
Exploration of Undiscovered Biological Activities and Target Identification
The quinolin-2-one core is associated with a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govsapub.org However, the full biological potential of this compound remains largely unexplored.
Future research in this area should focus on:
Broad-Spectrum Biological Screening: Subjecting this compound to a wide array of biological assays to uncover novel activities. This could include screening against various cancer cell lines, bacterial and fungal strains, and viral targets.
Enzyme Inhibition Assays: Given that many quinolin-2-one derivatives are known enzyme inhibitors, it would be valuable to test this compound against a panel of clinically relevant enzymes, such as kinases, proteases, and oxidoreductases like xanthine (B1682287) oxidase. nih.gov
Target Deconvolution: For any identified biological activity, subsequent studies should aim to identify the specific molecular target(s) responsible for the observed effect. This could involve techniques such as affinity chromatography, proteomics, and genetic approaches.
Mechanism of Action Studies: Elucidating the precise mechanism by which this compound exerts its biological effects is crucial for its potential development as a therapeutic agent. nih.gov
Innovative Applications in Material Science and Agrochemistry
Beyond its potential in medicinal chemistry, the unique chemical structure of this compound suggests possible applications in material science and agrochemistry.
Organic Light-Emitting Diodes (OLEDs): The quinoline scaffold is known to be a part of some organic electronic materials. mdpi.com The photophysical properties of this compound and its derivatives could be investigated for their potential use as emitters or host materials in OLEDs.
Fluorescent Probes: The inherent fluorescence of some quinolin-2-one derivatives could be harnessed to develop novel fluorescent probes for the detection of metal ions, anions, or biologically important molecules.
Agrochemicals: Some quinolinone derivatives have shown potential as agrochemicals. nih.gov Future studies could explore the herbicidal, insecticidal, or fungicidal properties of this compound and its analogs. For instance, certain 4-hydroxy-1H-quinolin-2-one derivatives have been shown to inhibit photosynthesis. nih.gov
The table below summarizes potential non-medical applications for future investigation:
| Field of Application | Potential Role of this compound | Research Focus |
| Material Science (OLEDs) | Emitter or host material. mdpi.com | Synthesis of derivatives with tailored photophysical properties. |
| Analytical Chemistry (Probes) | Fluorescent sensor for specific analytes. | Investigation of coordination chemistry and fluorescence quenching/enhancement. |
| Agrochemistry | Active ingredient in herbicides, insecticides, or fungicides. nih.gov | Screening for activity against various pests and weeds. |
Q & A
What are the common synthetic routes for 3-Acetyl-4-phenyl-1H-quinolin-2-one, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves Claisen-Schmidt condensation or cyclization of precursor molecules. For example, 3-acetylquinolinones can be synthesized by reacting 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives with electrophilic reagents under alkaline conditions (e.g., KOH in ethanol) . Optimization includes:
- Temperature control: Room temperature for condensation vs. reflux for cyclization.
- Catalysts: Use of sodium acetate or LiAlH4 for selective reductions .
- Solvent systems: Ethanol for solubility vs. THF for anhydrous conditions.
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Claisen-Schmidt | KOH/ethanol, rt, 12h | 72% | |
| Cyclization | LiAlH4/THF, reflux, 4h | 57% |
Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify acetyl (δ ~2.5 ppm) and phenyl substituents (δ ~7.3–7.5 ppm). Coupling patterns confirm quinolinone ring substitution .
- X-ray Diffraction: Resolves crystal packing and intermolecular interactions (e.g., π–π stacking distances of 3.4–3.7 Å and hydrogen bonds like O–H···O with D···A = 2.65 Å) .
- IR Spectroscopy: Detects carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and hydroxyl groups (O–H at ~3200 cm⁻¹) .
How does the acetyl group at position 3 influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
The acetyl group acts as an electron-withdrawing group, directing electrophilic substitution to the phenyl ring and enhancing reactivity toward nucleophiles at the quinolinone core. For example:
- Electrophilic Attack: Nitration occurs preferentially at the phenyl ring due to acetyl’s meta-directing effect .
- Nucleophilic Addition: Hydrazine reacts with the acetyl carbonyl to form hydrazones, enabling further heterocyclic derivatization .
How can researchers resolve contradictions in crystallographic data for quinolinone derivatives, such as bond length variations?
Methodological Answer:
Discrepancies in bond lengths (e.g., C–N vs. C–O) arise from:
- Crystallographic software differences: SHELXL vs. DIAMOND may refine structures differently .
- Thermal motion artifacts: High displacement parameters (Ueq > 0.05 Ų) suggest dynamic disorder .
Resolution strategies: - Cross-validate with DFT calculations.
- Use high-resolution synchrotron data for ambiguous cases.
What strategies exist for modifying the quinolinone core to enhance biological activity?
Methodological Answer:
- Chalcone Hybridization: Introduce α,β-unsaturated ketones via condensation with benzaldehydes, improving antimicrobial activity .
- Heterocyclic Fusion: Attach oxadiazole or pyrazole rings to the quinolinone scaffold to modulate pharmacokinetic properties .
- Substituent Tuning: Electron-withdrawing groups (e.g., –Cl) at position 6 enhance antiparasitic activity, as seen in chloroquine analogs .
How can intermolecular interactions in crystal structures inform the design of this compound derivatives?
Methodological Answer:
Crystal packing analysis reveals:
- π–π Interactions: Centroid distances of 3.4–3.7 Å between quinolinone and phenyl rings stabilize the lattice .
- Hydrogen Bonds: O–H···O bonds (D···A = 2.65 Å) between hydroxyl and carbonyl groups influence solubility and bioavailability .
Design implications: - Introduce substituents (e.g., –CF₃) to strengthen hydrophobic interactions.
- Optimize hydrogen-bond donors/acceptors for target protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
